N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide
Description
Its structure combines a 1H-indole core substituted with a 2-methoxyethyl group at the N1 position and a phenoxyacetamide side chain bearing an 8-methoxycoumarin (chromen-2-one) moiety.
Properties
Molecular Formula |
C29H26N2O6 |
|---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C29H26N2O6/c1-34-16-15-31-14-13-22-24(6-4-7-25(22)31)30-27(32)18-36-21-11-9-19(10-12-21)23-17-20-5-3-8-26(35-2)28(20)37-29(23)33/h3-14,17H,15-16,18H2,1-2H3,(H,30,32) |
InChI Key |
NTABDTIVFQMYBG-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)COC3=CC=C(C=C3)C4=CC5=C(C(=CC=C5)OC)OC4=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide typically involves multi-step organic reactions:
Synthesis of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Synthesis of the Coumarin Moiety: The coumarin moiety can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid.
Coupling Reaction: The final step involves coupling the indole and coumarin moieties through a nucleophilic substitution reaction, where the indole derivative reacts with a halogenated coumarin derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and phenoxyacetamide groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl groups in the coumarin moiety, potentially converting them to alcohols.
Substitution: The aromatic rings in both the indole and coumarin moieties can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products may include alcohols or amines.
Substitution: Products may include nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
Due to its indole and coumarin components, the compound may exhibit significant biological activities, such as anticancer, antiviral, and anti-inflammatory effects .
Medicine
Potential therapeutic applications include the treatment of cancer, viral infections, and inflammatory diseases. The compound’s ability to interact with multiple biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as fluorescence or photostability, due to the presence of the coumarin moiety.
Mechanism of Action
The compound likely exerts its effects through multiple mechanisms:
Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in key biological pathways.
Pathways Involved: Potential pathways include the inhibition of specific enzymes (e.g., kinases) or the modulation of receptor activity (e.g., G-protein coupled receptors).
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
- Compound 10j () : N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide
- Compound 10m () : 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide
- Compound from : 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide
Comparison: The target compound replaces chlorobenzoyl/pyridyl groups (in 10j/10m) with a coumarin-phenoxy system, likely improving π-π stacking interactions. Its 2-methoxyethyl group may enhance solubility compared to the methyl/ethyl groups in analogues .
Coumarin-Containing Analogues
- Compound 3a-l (): N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides Key features: Thiazolidinone and coumarin systems. Activity: Demonstrated antimicrobial properties, highlighting coumarin’s role in bioactivity .
- Target Compound : Incorporates 8-methoxycoumarin, which may enhance DNA intercalation or antioxidant effects compared to 4-methylcoumarin derivatives .
Sulfonamide and Sulfonyl Analogues
- Compound 37 (): 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide Key features: Sulfonamide group. the target’s ether-linked coumarin .
- Compound from : 2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide
Data Table: Key Parameters of Comparable Compounds
Research Findings and Implications
- Anticancer Potential: highlights indole-acetamides as Bcl-2/Mcl-1 inhibitors. The target compound’s coumarin moiety may synergize with the indole core to enhance pro-apoptotic effects .
- Synthetic Challenges : Low yields (6–17% in ) for indole derivatives contrast with higher yields (41% in ) for sulfonamide analogues, suggesting route optimization is critical for scalability .
- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., Cl, NO₂) in ’s compounds improve cytotoxicity but reduce solubility. The target’s methoxyethyl and coumarin groups may balance potency and pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
